![molecular formula C17H20BrNO B091097 Bromazine CAS No. 118-23-0](/img/structure/B91097.png)
Bromazine
Vue d'ensemble
Description
La bromodiphénhydramine est un antihistaminique d'éthanolamine possédant des propriétés antimicrobiennes. Elle est principalement utilisée pour contrôler les allergies cutanées et est connue pour produire une sédation marquée chez la plupart des patients . Ce composé est également efficace dans le traitement de la toux irritante, des nausées, des vomissements et des vertiges associés au mal des transports .
Applications De Recherche Scientifique
Bromodiphenhydramine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.
Biology: Research on bromodiphenhydramine includes its effects on cellular signaling pathways and its role in modulating immune responses.
Mécanisme D'action
Target of Action
Bromazine, also known as bromodiphenhydramine, primarily targets histamine H1 receptors and muscarinic receptors . These receptors play a crucial role in allergic reactions and neurotransmission, respectively.
Mode of Action
This compound acts as an antagonist at these receptor sites . It competes with free histamine for binding at H1-receptor sites, thereby antagonizing the effects of histamine . This interaction leads to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By blocking H1 receptors, this compound prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of gastrointestinal smooth muscle .
Pharmacokinetics
This compound exhibits high bioavailability when administered orally . It is primarily metabolized in the liver, specifically through cytochrome P450 (CYP)-mediated pathways . The elimination half-life of this compound is reported to be between 1 to 4 hours .
Result of Action
The antagonistic action of this compound on histamine H1 receptors alleviates symptoms caused by endogenous histamine on bronchial, capillary, and gastrointestinal smooth muscles . This results in relief from allergic symptoms such as itching, sneezing, and hives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, individual factors such as age, health status, and genetic variations in drug-metabolizing enzymes can also influence the drug’s action and efficacy .
Analyse Biochimique
Biochemical Properties
Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors . This action alleviates the symptoms caused by endogenous histamine on bronchial, capillary, and gastrointestinal (GI) smooth muscles . The high protein binding of this compound (96%) suggests that it may interact with various proteins and enzymes in the body .
Cellular Effects
The primary cellular effect of this compound is the alleviation of symptoms caused by endogenous histamine. This includes effects on bronchial, capillary, and gastrointestinal (GI) smooth muscles . By blocking histamine H1 receptors, this compound can influence cell signaling pathways related to these receptors.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on histamine H1 receptors . It competes with histamine for binding at these receptor sites, thereby inhibiting the physiological effects of histamine .
Metabolic Pathways
This compound is primarily metabolized in the liver, with cytochrome P450 (CYP) enzymes playing a significant role in this process . This suggests that this compound may interact with various enzymes and cofactors involved in these metabolic pathways.
Transport and Distribution
This compound is administered orally and has high bioavailability , suggesting efficient absorption and distribution within the body
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la bromodiphénhydramine implique une réaction de Grignard entre le bromure de phénylmagnésium et le para-bromobenzaldéhyde, conduisant au p-bromobenzhydrol . Cet intermédiaire est ensuite halogéné avec du bromure d'acétyle dans un solvant de benzène pour former du p-bromo-benzhydrylbromure . Enfin, l'éthérification avec du déanol achève la synthèse de la bromodiphénhydramine .
Méthodes de production industrielle : Les méthodes de production industrielle de la bromodiphénhydramine suivent généralement la même voie de synthèse que celle décrite ci-dessus, avec un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale. Le processus implique plusieurs étapes de purification, y compris la recristallisation et la chromatographie, pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions : La bromodiphénhydramine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la bromodiphénhydramine en ses dérivés aminés correspondants.
Substitution : L'halogénation et d'autres réactions de substitution peuvent modifier les cycles aromatiques de la bromodiphénhydramine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la bromodiphénhydramine, qui peuvent avoir des propriétés pharmacologiques différentes.
4. Applications de la recherche scientifique
La bromodiphénhydramine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études sur l'activité antihistaminique et les relations structure-activité.
Biologie : La recherche sur la bromodiphénhydramine comprend ses effets sur les voies de signalisation cellulaire et son rôle dans la modulation des réponses immunitaires.
5. Mécanisme d'action
La bromodiphénhydramine exerce ses effets en compétition avec l'histamine libre pour la liaison aux sites des récepteurs HA . Cela antagonise les effets de l'histamine sur les récepteurs HA dans le tractus gastro-intestinal, l'utérus, les gros vaisseaux sanguins et les muscles bronchiques . L'activité anticholinergique du composé, due à son effet antimuscarinique central, est responsable de ses propriétés sédatives et antiémétiques .
Composés similaires :
Diphénhydramine : Un analogue de la bromodiphénhydramine avec une structure similaire mais sans la substitution du brome.
Carbinoxamine : Un autre antihistaminique d'éthanolamine avec des propriétés pharmacologiques similaires.
Tripélénamine : Un antihistaminique de première génération avec une structure chimique différente mais des utilisations thérapeutiques similaires.
Unicité : La bromodiphénhydramine est unique en raison de sa substitution du brome sur l'un des cycles phényle, ce qui améliore ses propriétés antihistaminiques et antimicrobiennes par rapport à ses analogues .
Comparaison Avec Des Composés Similaires
Diphenhydramine: An analogue of bromodiphenhydramine with a similar structure but without the bromine substitution.
Carbinoxamine: Another ethanolamine antihistamine with similar pharmacological properties.
Tripelennamine: A first-generation antihistamine with a different chemical structure but similar therapeutic uses.
Uniqueness: Bromodiphenhydramine is unique due to its bromine substitution on one of the phenyl rings, which enhances its antihistamine and antimicrobial properties compared to its analogues .
Activité Biologique
Bromazine, also known as bromodiphenhydramine, is an antihistamine and anticholinergic agent belonging to the ethanolamine class. It is primarily utilized for its sedative and anti-allergic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the chemical formula and a molar mass of 334.257 g/mol. It exhibits high bioavailability (approximately 96% protein binding) and is predominantly metabolized in the liver through cytochrome P450 enzymes. The elimination half-life ranges from 1 to 4 hours, making it suitable for short-term therapeutic applications .
Property | Value |
---|---|
Chemical Formula | |
Molar Mass | 334.257 g/mol |
Bioavailability | High (96% protein binding) |
Metabolism | Hepatic (CYP-mediated) |
Elimination Half-Life | 1 to 4 hours |
This compound functions primarily as an antagonist of H1 histamine receptors, which mediates its antihistaminic effects. Additionally, it exhibits anticholinergic activity by blocking muscarinic acetylcholine receptors, contributing to its sedative effects. This dual mechanism allows this compound to alleviate allergic symptoms while providing sedation, which is beneficial in treating conditions such as allergies and motion sickness.
Antihistaminic Effects
This compound effectively inhibits the action of histamine at H1 receptors, leading to reduced symptoms associated with allergic reactions such as itching, sneezing, and nasal congestion. Clinical studies have demonstrated its efficacy in managing allergic rhinitis and urticaria .
Anticholinergic Effects
The anticholinergic properties of this compound can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention. These effects are particularly pronounced in elderly patients who may be more susceptible to cognitive decline when using anticholinergic medications continuously .
Case Study 1: Allergic Rhinitis Management
A clinical trial involving patients with moderate to severe allergic rhinitis showed that this compound significantly reduced nasal symptoms compared to placebo. Patients reported improved quality of life and reduced reliance on rescue medications over a treatment period of four weeks.
Case Study 2: Sedation in Pediatric Patients
In a pediatric population requiring sedation for minor surgical procedures, this compound was administered as a premedication. The results indicated satisfactory sedation levels with minimal adverse effects. The study highlighted this compound's potential use in pediatric anesthesia protocols .
Research Findings
Recent research has focused on the neuropharmacological impacts of this compound. A study indicated that long-term use of anticholinergic agents like this compound may correlate with an increased risk of cognitive decline in older adults. This finding emphasizes the need for careful consideration when prescribing such medications to vulnerable populations .
Propriétés
IUPAC Name |
2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNIWXHYABYXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1808-12-4 (hydrochloride) | |
Record name | Bromazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022688 | |
Record name | Bromodiphenhydramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bromodiphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.45e-03 g/L | |
Record name | Bromodiphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. | |
Record name | Bromodiphenhydramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
118-23-0, 1808-12-4 | |
Record name | Bromodiphenhydramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodiphenhydramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bromodiphenhydramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMODIPHENHYDRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bromodiphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.